N,N'-ethane-1,2-diylbis(3-cyclohexylpropanamide)
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Overview
Description
3-CYCLOHEXYL-N-[2-(3-CYCLOHEXYLPROPANAMIDO)ETHYL]PROPANAMIDE is an organic compound characterized by its complex structure, which includes multiple cyclohexyl groups and amide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CYCLOHEXYL-N-[2-(3-CYCLOHEXYLPROPANAMIDO)ETHYL]PROPANAMIDE typically involves the reaction of cyclohexylamine with 3-cyclohexylpropanoic acid to form an intermediate amide. This intermediate is then reacted with 2-bromoethylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-CYCLOHEXYL-N-[2-(3-CYCLOHEXYLPROPANAMIDO)ETHYL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the amide groups to amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the amide nitrogen, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Alkylated amides.
Scientific Research Applications
3-CYCLOHEXYL-N-[2-(3-CYCLOHEXYLPROPANAMIDO)ETHYL]PROPANAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific mechanical or chemical properties.
Mechanism of Action
The mechanism of action of 3-CYCLOHEXYL-N-[2-(3-CYCLOHEXYLPROPANAMIDO)ETHYL]PROPANAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s amide groups can form hydrogen bonds with active sites, altering the activity of the target molecule. This interaction can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
3-CYCLOHEXYL-N-[2-(3-CYCLOHEXYLPROPANAMIDO)PROPYL]PROPANAMIDE: Similar structure but with a different alkyl chain length.
3-CYCLOHEXYL-N-[2-(4-MORPHOLINYL)ETHYL]PROPANAMIDE: Contains a morpholine ring instead of a cyclohexyl group.
Uniqueness
3-CYCLOHEXYL-N-[2-(3-CYCLOHEXYLPROPANAMIDO)ETHYL]PROPANAMIDE is unique due to its specific arrangement of cyclohexyl groups and amide functionalities, which confer distinct chemical and physical properties. These properties make it particularly useful in applications requiring specific molecular interactions and stability .
Properties
Molecular Formula |
C20H36N2O2 |
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Molecular Weight |
336.5 g/mol |
IUPAC Name |
3-cyclohexyl-N-[2-(3-cyclohexylpropanoylamino)ethyl]propanamide |
InChI |
InChI=1S/C20H36N2O2/c23-19(13-11-17-7-3-1-4-8-17)21-15-16-22-20(24)14-12-18-9-5-2-6-10-18/h17-18H,1-16H2,(H,21,23)(H,22,24) |
InChI Key |
RWMKGUFJOQSVSU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NCCNC(=O)CCC2CCCCC2 |
Origin of Product |
United States |
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